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Bis(2,3-dibromopropyl) Phosphate-d10

Cat. No.: B1156090
M. Wt: 507.8
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Description

Significance of Deuterated Analogues in Contemporary Environmental Chemistry Research

In quantitative analytical chemistry, particularly in methods involving mass spectrometry (MS), achieving high precision and accuracy is paramount. clearsynth.com Deuterated analogues, also known as stable isotope-labeled internal standards, are modified versions of a target analyte where one or more hydrogen atoms are replaced by deuterium (B1214612), a heavy isotope of hydrogen. wisdomlib.org This substitution results in a compound that is chemically almost identical to the analyte of interest but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by a mass spectrometer. scioninstruments.com

The significance of using deuterated internal standards like Bis(2,3-dibromopropyl) Phosphate-d10 in environmental research is multifaceted:

Enhanced Accuracy and Precision : Deuterated standards serve as calibration reference points, enabling more accurate instrument calibration and reducing measurement errors. clearsynth.com They are added to a sample in a known quantity at the beginning of the analytical process. asme.org

Correction for Matrix Effects : Environmental samples (e.g., soil, water, dust, biological tissues) are often complex matrices containing numerous compounds that can interfere with the analysis. clearsynth.com These matrix effects can suppress or enhance the analyte's signal in the mass spectrometer. scioninstruments.com Because the deuterated standard behaves almost identically to the native analyte during sample preparation (extraction, cleanup) and ionization, any loss or signal variation affects both compounds similarly. scioninstruments.comnih.gov By comparing the signal of the analyte to the known concentration of the internal standard, analysts can correct for these interferences and achieve precise quantification. clearsynth.com

Method Validation and Robustness : Incorporating deuterated standards is crucial for validating the robustness and reliability of an analytical method. clearsynth.com They are used to assess the efficiency of sample extraction and recovery, ensuring that the analytical procedure is consistent and dependable across different samples and laboratories. nih.govnih.gov

The use of these standards is ideal for quantitative MS methods and is widely applied in environmental studies, bioanalysis, and pharmaceutical research. scioninstruments.com

Historical and Current Research Trajectories for Bis(2,3-dibromopropyl) Phosphate (B84403) and its Deuterated Variants

The history of Bis(2,3-dibromopropyl) phosphate (BDBPP) is intrinsically linked to its parent compound, Tris(2,3-dibromopropyl) phosphate (TDBPP). TDBPP was commercially produced as a flame retardant starting in the 1950s and was extensively used in products like children's sleepwear. inchem.orgepa.gov However, in 1977, the U.S. Consumer Product Safety Commission banned children's clothing treated with TDBPP due to health concerns, a move followed by severe restrictions in other countries. wikipedia.orginchem.org

Research revealed that TDBPP could be metabolized in the body and break down in the environment to form BDBPP, which was identified as a major metabolite and breakdown product. industrialchemicals.gov.auinchem.org The persistence of these compounds led to the need for reliable methods to monitor their presence in various environmental and biological matrices.

Current research focuses on developing and refining highly sensitive and specific analytical methods to quantify BDBPP and TDBPP in diverse samples like textiles, house dust, and urine. nih.govnih.govnih.gov This is where the deuterated variant, this compound (BDBPP-d10), plays a central role. Modern analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), frequently employ BDBPP-d10 as a surrogate or internal standard. nih.govnih.govresearchgate.net For instance, researchers have developed GC-MS-based methods using BDBPP-d10 to achieve accurate and sensitive quantification of BDBPP in textile products, overcoming the limitations and safety concerns of older official methods. nih.govresearchgate.netnih.gov These advanced methods provide significantly lower detection limits, enabling more effective regulatory enforcement and exposure assessment. nih.govpeeref.com

Scope and Research Objectives Pertaining to this compound Studies

The primary research objective for the use of this compound is to serve as an internal standard for the accurate and reliable quantification of its non-deuterated analogue, BDBPP, in complex samples. The scope of its application is centered on analytical chemistry, with specific goals that include:

Method Development and Validation : A key objective is the development of robust analytical methods, such as LC-MS/MS or GC-MS, for detecting trace levels of BDBPP. nih.govnih.govpeeref.com BDBPP-d10 is essential for validating these methods' accuracy, precision, and recovery, ensuring they are fit for purpose. clearsynth.comnih.gov

Environmental Monitoring : Researchers use BDBPP-d10 to facilitate the monitoring of BDBPP in various environmental compartments, including water, soil, sediment, and indoor dust. nih.gov This helps in understanding the fate, transport, and distribution of this contaminant.

Human Exposure Assessment : By enabling the precise measurement of BDBPP in biological samples like urine, BDBPP-d10 is crucial for studies assessing human exposure to the parent flame retardants. nih.gov

Regulatory Compliance Testing : The use of BDBPP-d10 supports regulatory agencies in enforcing bans and restrictions on BDBPP and TDBPP in consumer products, such as textiles. nih.govresearchgate.netnih.gov The high accuracy afforded by the deuterated standard ensures that compliance testing is reliable.

A study developing a GC-MS method for analyzing BDBPP and TDBPP in textiles highlights the practical application of BDBPP-d10. By using it as a surrogate standard, the method achieved a low detection limit of 0.05 µg/g for the methylated form of BDBPP, with recoveries in various curtain materials ranging from 66-108%. nih.gov This demonstrates the compound's effectiveness in achieving the sensitivity and accuracy required for modern analytical challenges.

Compound Information

The table below lists the chemical compounds mentioned in this article.

Compound NameAbbreviation
Bis(2,3-dibromopropyl) PhosphateBDBPP
This compoundBDBPP-d10
Tris(2,3-dibromopropyl) PhosphateTDBPP
Polybrominated Diphenyl EthersPBDEs
Organophosphate Flame RetardantsOPFRs

Analytical Method Details

The following table summarizes key details from a validated analytical method utilizing this compound.

ParameterDetailsSource
Analytical Technique Gas Chromatography-Mass Spectrometry (GC-MS) nih.gov
Internal Standard This compound (BDBPP-d10) nih.gov
Analyte Bis(2,3-dibromopropyl) Phosphate (BDBPP) (methylated) nih.gov
Sample Matrix Textile Products nih.gov
Detection Limit 0.05 µg/g nih.gov
Recovery Rate 66-108% in various curtain materials nih.gov
Relative Standard Deviation 1.2-10.2% nih.gov

Properties

Molecular Formula

C₆HD₁₀Br₄O₄P

Molecular Weight

507.8

Synonyms

2,3-Dibromo-1-propanol 1,1’-(Hydrogen Phosphate)-d10;  Bis(2,3-dibromopropyl) Hydrogen Phosphate-d10;  Bis(2,3-dibromopropyl) Phosphate-d10;  NSC 3239-d10

Origin of Product

United States

Advanced Analytical Methodologies for Bis 2,3 Dibromopropyl Phosphate D10 in Complex Matrices

Method Development and Validation for Trace Quantification

The development of robust analytical methods is fundamental for detecting and quantifying trace levels of BDBPP in intricate matrices. The use of BDBPP-d10 is integral to these methods, particularly in isotope dilution mass spectrometry, to correct for variations and losses during sample processing and analysis. nih.govresearchgate.net

Effective sample preparation is essential to isolate BDBPP from the matrix and remove interfering substances prior to instrumental analysis. The choice of technique depends heavily on the specific characteristics of the sample matrix. BDBPP-d10 is typically introduced at the beginning of this stage to act as a surrogate standard, accounting for any analyte loss throughout the extraction and cleanup process. nih.govresearchgate.net

Common extraction techniques include:

Solvent Extraction: This is widely used for solid samples. For textiles, methods have been developed using ethyl acetate (B1210297) as a safer alternative to benzene (B151609), or methanol (B129727) extraction followed by liquid-liquid partition. nih.govresearchgate.net Sonication is often employed to enhance extraction efficiency from matrices like textiles and consumer products. peeref.comca.gov

Solid-Phase Extraction (SPE): This is a preferred method for cleaning up aqueous samples like water. nih.govresearchgate.net It is also used as a cleanup step after initial solvent extraction for complex samples like textiles, where it effectively removes interferences from dyes and finishes. peeref.com

Microwave-Assisted Extraction (MAE): For solid environmental matrices like soil and sediment, MAE is advocated as a rapid extraction method that requires a reduced volume of solvent. nih.govresearchgate.net

Dispersive Solid-Phase Extraction (d-SPE): This technique is particularly effective for cleaning up extracts from lipid-rich matrices, such as eggs and liver. nih.gov Studies on organophosphate esters have found that primary secondary amine (PSA) bonded silica (B1680970) sorbents provide the best recoveries. nih.gov

The following table summarizes sample preparation techniques for BDBPP across various matrices.

Table 1: Sample Preparation Techniques for BDBPP Analysis

Matrix Preparation Technique Key Findings & Citations
Textiles Sonication-assisted solvent extraction (Ethyl Acetate or Methanol/Acetone) followed by Solid-Phase Extraction (SPE) cleanup. Ethyl acetate replaces carcinogenic benzene for improved safety. nih.govresearchgate.net SPE cleanup is crucial for removing matrix interferences from dyes. peeref.com
Water Solid-Phase Extraction (SPE). Recommended for OPFRs, providing high-quality recoveries (67% to 105%). nih.govresearchgate.net
Sediment/Soil Microwave-Assisted Extraction (MAE). A faster method for solid samples, requiring less solvent, with reported recoveries of 78% to 105%. nih.govresearchgate.net
Biota (lipid-rich) Ultrasonic extraction followed by dispersive Solid-Phase Extraction (d-SPE) with PSA sorbents. d-SPE effectively cleans up extracts from complex matrices like egg and liver. nih.gov
Consumer Products (Foam) Cryomilling followed by sonication-assisted solvent extraction (Toluene or Dichloromethane). Cryomilling is used for sample homogenization. Two extraction cycles were found to be sufficient. ca.govcalstate.edu

Following extraction and cleanup, chromatographic techniques are employed to separate BDBPP from other compounds in the extract before detection.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a well-established technique for analyzing BDBPP. nih.gov However, because BDBPP is a polar and thermally labile compound, it often requires a derivatization step to improve its chromatographic behavior and prevent thermal decomposition in the GC inlet. researchgate.net A common approach is methylation, using reagents like trimethylsilyl (B98337) diazomethane, to convert BDBPP to its more volatile methylated form (BDBPP-Me) for analysis. nih.govresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become an increasingly popular alternative that circumvents the need for derivatization. researchgate.netpeeref.com LC-MS/MS is suitable for the direct analysis of polar and thermally sensitive compounds like BDBPP. researchgate.netnih.gov The development of LC-MS/MS methods has also been driven by global shortages of helium gas, the typical carrier gas for GC. researchgate.net Reversed-phase chromatography is commonly used for separation. peeref.com

The table below compares the two primary chromatographic strategies.

Table 2: Comparison of Chromatographic Strategies for BDBPP Analysis

Feature Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Derivatization Often required (e.g., methylation) to improve volatility and thermal stability. nih.govresearchgate.net Not required, allowing for direct analysis. researchgate.netpeeref.com
Compound Suitability Best for volatile and thermally stable compounds; can be challenging for polar analytes like BDBPP without derivatization. researchgate.net Ideal for polar, non-volatile, and thermally labile compounds. researchgate.netnih.gov
Advantages High separation efficiency; well-established libraries for identification. nih.gov High specificity and sensitivity; avoids potential artifacts from derivatization; circumvents helium gas shortage. researchgate.netpeeref.com
Example Application Quantification of methylated BDBPP (BDBPP-Me) in textile extracts. nih.govresearchgate.net Simultaneous quantification of BDBPP and TDBPP in textile test specimens. peeref.com

Isotope Dilution Mass Spectrometry (IDMS): This is the cornerstone of accurate BDBPP quantification and the primary application of BDBPP-d10. nih.govresearchgate.net In this technique, a known quantity of the isotopically labeled standard (BDBPP-d10) is added to the sample at the very beginning of the analytical process. nih.gov Because BDBPP-d10 is chemically identical to the native BDBPP, it behaves the same way during extraction, cleanup, and ionization. Any loss of the target analyte during sample preparation will be mirrored by a proportional loss of the labeled standard. By measuring the ratio of the native analyte to the labeled standard in the final mass spectrometric analysis, it is possible to accurately calculate the initial concentration of BDBPP in the sample, effectively correcting for both recovery losses and matrix-induced signal suppression or enhancement. nih.govresearchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS): While tandem mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) mode provides high selectivity and is commonly used, HRMS offers an alternative with distinct advantages. peeref.com HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure mass-to-charge ratios with very high accuracy. This allows for the determination of the elemental composition of an ion, providing a high degree of confidence in compound identification and helping to distinguish the target analyte from background interferences, which is especially useful in highly complex matrices. au.dk

Rigorous quality assurance and quality control (QA/QC) protocols are essential for validating the analytical method and ensuring the data are reliable. The use of BDBPP-d10 as a surrogate standard is a key component of these protocols. nih.govresearchgate.net

Calibration: The instrument is calibrated using a series of standard solutions containing known concentrations of the target analyte. Linearity is established over a specific concentration range. For example, studies have reported linear calibration curves for methylated BDBPP from 0.5–8.0 µg/mL and for underivatized BDBPP from 0.01–2.0 µg/mL. nih.govresearchgate.net

Quality Control: A typical QA/QC batch includes several types of samples to monitor method performance:

Method Blanks (MB): An analyte-free matrix that undergoes the entire sample preparation and analysis process to check for contamination. ca.gov

Laboratory Control Samples (LCS): An analyte-free matrix spiked with a known concentration of the analyte and the deuterated standard to assess the method's accuracy and recovery. ca.gov

Matrix Spikes/Matrix Spike Duplicates (MS/MSD): Samples of the actual matrix are spiked with a known amount of analyte to evaluate matrix effects and method precision.

Replicates: Duplicate samples are analyzed to assess method precision. nih.gov

The following table presents method validation data from various studies, highlighting the performance of analytical methods that utilize BDBPP-d10.

Table 3: Method Validation Parameters for BDBPP Analysis Using Deuterated Standards

Analytical Method Matrix Linearity Range (µg/mL) Detection Limit (µg/g) Recovery (%) Citation(s)
GC-MS (for BDBPP-Me) Textiles 0.5 - 8.0 0.05 66 - 108 nih.govresearchgate.net
LC-MS/MS Textiles 0.01 - 2.0 1.0 83.7 - 120.8 researchgate.net
HPLC-MS/MS Textiles > 2 orders of magnitude ≤ 0.0005 85 - 110 peeref.com

Interlaboratory Comparison Studies and Harmonization of Analytical Approaches for Bis(2,3-dibromopropyl) Phosphate-d10

Interlaboratory comparison studies are crucial for evaluating the state of the art in analytical measurements, identifying sources of error, and working towards the harmonization of methods. While studies focusing specifically on BDBPP are limited, a worldwide interlaboratory study on a broader class of organophosphorus flame retardants (PFRs) provided valuable insights applicable to BDBPP analysis. capes.gov.brresearchgate.netnorman-network.com

The study involved analyzing standard solutions and complex matrices like house dust, fish oil, and sediment. capes.gov.brresearchgate.net Key findings included:

High Variability: Significant differences in the coefficients of variation (CV) were observed, particularly for samples with low PFR concentrations, suggesting challenges in achieving reproducible results at trace levels. capes.gov.brnorman-network.com

Blank Contamination: High blank levels were a problem for some, but not all, participating laboratories, indicating that contamination is a controllable issue. capes.gov.brresearchgate.net

Need for Standardization: The lack of standardized methods made it difficult to pinpoint the exact causes of discrepancies between labs. norman-network.com

These findings underscore the importance of developing and adhering to standardized, validated methods that incorporate robust QA/QC measures, such as the mandatory use of appropriate isotopically labeled standards like BDBPP-d10. Harmonization of analytical approaches is essential for ensuring that data generated by different laboratories are comparable, which is critical for large-scale environmental monitoring and human exposure assessment. capes.gov.brnorman-network.com

Emerging Technologies and Future Trends in this compound Analysis (e.g., Non-Targeted Screening)

The field of environmental analysis is continuously evolving, with new technologies offering enhanced capabilities for detecting and identifying contaminants.

Non-Targeted Screening (NTS): This is a powerful emerging approach that utilizes high-resolution mass spectrometry (HRMS), such as GC-Orbitrap or LC-QToF-MS. au.dk Unlike traditional targeted analysis, which looks only for a predefined list of compounds, NTS screens a sample for all detectable chemical signals. au.dk By comparing the acquired high-resolution mass spectra against extensive databases, it is possible to tentatively identify a wide range of "unknown" compounds, including emerging flame retardants, their metabolites, or transformation products that are not part of routine monitoring programs. au.dkau.dk This exploratory approach is vital for discovering new chemicals of concern in the environment.

Green Analytical Chemistry: There is a growing trend towards developing more environmentally friendly analytical methods. This includes the exploration of "green" solvents, such as deep eutectic solvents (DES), as replacements for conventional, often toxic, organic solvents used in sample extraction. researchgate.net

Advanced Materials: The development of novel materials, such as nano-flame retardants and bio-based flame retardants, presents a future challenge for analytical chemists. bccresearch.comnumberanalytics.comnumberanalytics.com As new flame retardant formulations are introduced to the market, analytical methods must be adapted to detect and quantify these next-generation compounds and their potential byproducts in various matrices. bccresearch.comnih.gov

Compound Names

Table 4: List of Compounds

Compound Name Abbreviation
Bis(2,3-dibromopropyl) Phosphate (B84403) BDBPP
This compound BDBPP-d10
Tris(2,3-dibromopropyl) phosphate TDBPP
Tris(2,3-dibromopropyl) phosphate-d15 TDBPP-d15
Tris(1-aziridinyl) phosphine (B1218219) oxide APO
Tris(1-chloro-2-propyl) Phosphate TCPP
Tris(2-chloroethyl) phosphate TCEP
Triphenyl phosphate TPHP / TPP
Tributyl phosphate TBP

Environmental Occurrence, Distribution, and Fate Research of Bis 2,3 Dibromopropyl Phosphate D10 Analogue

Global and Regional Distribution Patterns in Environmental Compartmentsmiljodirektoratet.noaaqr.orgnih.govguidechem.com

The environmental distribution of these compounds is a legacy of the production and use of TDBPP. Although no longer widely produced, its persistence and the slow release from consumer goods and waste sites contribute to its continued presence in various environmental matrices. inchem.orgnih.gov

The release of TDBPP from treated textiles during laundering was a significant pathway into aquatic systems. who.inthealthvermont.gov Studies have detected TDBPP in various water bodies. For instance, TDBPP was found in seawater samples collected from three coastal cities in China. healthvermont.gov

Wastewater treatment plants (WWTPs) are important conduits for the entry of such contaminants into the environment. Laboratory studies using activated sludge systems have examined the biodegradation of TDBPP, with BDBPP being a major breakdown product. inchem.orgnih.gov The efficiency of WWTPs in removing these compounds can vary, potentially leading to their discharge in effluents.

TDBPP has been identified in soil and dust samples. inchem.orgwho.int For example, a study in California that sampled household dust in 2006 and 2011 detected TDBPP in 75% of the samples, indicating that indoor environments can be significant reservoirs. healthvermont.gov Due to its chemical properties, including low water solubility, TDBPP tends to bind strongly to soil and sediment. inchem.org An estimated logarithm of the organic carbon-water (B12546825) partitioning coefficient (log Koc) of 3.29 suggests strong adsorption to soil, which limits its leaching into groundwater but contributes to its persistence in terrestrial and sedimentary environments. inchem.org While early environmental surveys in Japan in 1975 did not detect TDBPP in 20 sediment samples, it was later identified in Arkansas soil. inchem.org

Location/StudyMatrixCompound DetectedFindingSource
California, USA (2006 & 2011)Household DustTDBPPDetected in 75% of samples healthvermont.gov
Arkansas, USASoilTDBPPIdentified, but not quantified inchem.org
Japan (1975)SedimentTDBPPNot detected (LOD 0.4-10 mg/kg) inchem.org

The presence of TDBPP has been confirmed in the atmosphere. It was identified in air particulates in the vicinity of an industrial facility in the United States during the 1970s. who.intwho.int Organophosphate flame retardants (OPFRs) in general are known to partition between the gas and particulate phases in the atmosphere. aaqr.org The partitioning behavior depends on the compound's volatility. Given TDBPP's properties, it is expected to be primarily associated with particulate matter. aaqr.org

Environmental Transport Mechanisms and Pathwaysmiljodirektoratet.noaaqr.org

The movement of BDBPP is governed by the transport of its precursor, TDBPP. Like many halogenated organic compounds, brominated flame retardants are generally persistent and can be transported over long distances from their sources. miljodirektoratet.nonih.gov

The detection of organophosphate flame retardants in remote locations like the Arctic and Antarctica suggests they have the potential for long-range atmospheric transport. aaqr.org While specific modeling data for TDBPP or BDBPP is scarce in the provided results, the general principles of atmospheric transport for persistent organic pollutants apply. nih.gov Compounds associated with fine particulate matter can remain suspended in the atmosphere for extended periods, allowing for transport far from primary emission sources. aaqr.org

Sorption and desorption are key processes influencing the environmental fate and bioavailability of TDBPP. As a compound with low water solubility and a high octanol-water partition coefficient (log P of 3.02), TDBPP readily sorbs to organic matter in soil and sediment. inchem.orgwho.int This strong adsorption means it is less mobile in soil and less likely to leach into groundwater, but it also increases its persistence in the solid phases of the environment. inchem.org The breakdown of TDBPP in these media can lead to the formation of BDBPP, which may have different sorption characteristics. inchem.org Desorption can occur, but the process is generally slow, leading to long-term contamination of soil and sediment.

CompoundParameterValueImplicationSource
TDBPPLog Koc (estimated)3.29Strong adsorption on soil and sediment inchem.org
TDBPPLog P3.02High potential to partition from water to organic phases who.int
TDBPPWater Solubility0.8 mg/L at 24°CLow mobility in water, favors sorption who.int

Bioaccumulation and Trophic Transfer in Ecological Food Webs

The potential for bioaccumulation of Bis(2,3-dibromopropyl) Phosphate (B84403) (BDBPP) is largely inferred from studies on its parent compound, TDBPP, and other organophosphate flame retardants (OPFRs). Evidence regarding TDBPP is somewhat conflicting; some assessments suggest it will not bioaccumulate significantly due to rapid depuration, while its properties also indicate a potential for biological accumulation. industrialchemicals.gov.auwho.int However, as a major and persistent metabolite, BDBPP's characteristics are critical. industrialchemicals.gov.au In vivo studies have shown that BDBPP can be a major component in tissues such as blood, lung, muscle, and fat, and it exhibits a long elimination period, suggesting a potential for bioaccumulation. who.int

Broader studies on OPFRs in aquatic environments provide further context. Research indicates that benthic fish tend to accumulate higher concentrations of OPFRs than pelagic fish. acs.org The bioaccumulation potential of OPFRs often shows a positive correlation with their lipophilicity (log Kₒw). acs.orgnih.gov While many parent OPFRs may not biomagnify, their metabolites can exhibit a phenomenon described as "pseudo-biomagnification," where the concentration of the metabolite increases at higher trophic levels, partly due to the biotransformation of the parent compound within the organisms themselves. nih.gov Trophic Magnification Factors (TMFs) for many OPFRs are often greater than 1, indicating a potential for biomagnification within the food web. acs.orgnih.gov

Trophic Magnification Factors (TMFs) for Select OPFRs

CompoundTrophic Magnification Factor (TMF)Food Web LocationReference
Tributyl phosphate (TNBP)1.2 ± 0.3Freshwater (Korea) nih.gov
Tris(2-chloroethyl) phosphate (TCEP)1.4 ± 0.9Freshwater (Korea) nih.gov
Tris(2-chloroisopropyl) phosphate (TCIPP)2.0 ± 1.9Freshwater (Korea) nih.gov
General OPFRs1.06 to 2.52Marine (Laizhou Bay, China) acs.org

Environmental Transformation and Degradation Pathways of the parent compound and potential for deuterated analogue insights

The environmental persistence and transformation of BDBPP are closely tied to the degradation of its parent, TDBPP. As a deuterated analogue, Bis(2,3-dibromopropyl) Phosphate-d10 is expected to follow the same degradation pathways as BDBPP, a fundamental principle for its use as a stable isotope-labeled internal standard in analytical studies. nih.govnih.gov The primary degradation processes include photolysis, biotransformation, and hydrolysis.

The role of photolysis in the degradation of TDBPP and by extension BDBPP, is complex. Some reports state that TDBPP is stable in sunlight, suggesting direct photolysis is not a major degradation pathway. industrialchemicals.gov.aunih.govinchem.orgnih.gov However, studies on other brominated flame retardants (BFRs) and OPFRs indicate that photodegradation under UV or natural sunlight can occur, often through processes like reductive debromination. nih.gov This process can lead to the formation of various breakdown products. For some BFRs, photocatalysis has been explored as a degradation method, though efficiency can be limited by several factors. researchgate.net The presence of other substances in the environment, such as dissolved organic matter, can also influence photodegradation rates. researchgate.net

Biotransformation by microorganisms is a key pathway in the degradation of TDBPP. While the compound is considered not readily biodegradable, studies using activated sludge have demonstrated its breakdown. industrialchemicals.gov.au In one such study, TDBPP had a half-life of 19.7 hours in the presence of activated sludge, with BDBPP being identified as a major metabolite. industrialchemicals.gov.au In a control study with sterilized sludge, minimal degradation was observed, confirming the critical role of microorganisms in the transformation process. industrialchemicals.gov.au Further laboratory studies using liver microsomes have elucidated the metabolic mechanism, showing that TDBPP is oxidized by cytochrome P-450 enzymes to form BDBPP and other reactive intermediates. who.intnih.gov This metabolic process is not limited to animal systems and provides a model for understanding how microbial enzymes can transform the parent compound in the environment. nih.gov

The hydrolytic stability of TDBPP, and by extension its derivatives, is dependent on environmental pH. The parent compound demonstrates excellent stability in acidic and neutral conditions but shows some instability and potential for hydrolysis under basic conditions (e.g., pH 9). industrialchemicals.gov.auchemicalbook.com While hydrolysis of the phosphate ester itself is not expected to be significant, the process may involve the bromine atoms on the propyl groups. industrialchemicals.gov.au Abiotic factors can also play a role; for instance, metal (hydr)oxide minerals, which are common in soils and sediments, have been shown to catalyze the hydrolysis of some OPFRs, significantly reducing their half-lives compared to hydrolysis in solution alone. researchgate.net

The primary and most consistently identified environmental metabolite of TDBPP is Bis(2,3-dibromopropyl) Phosphate (BDBPP). industrialchemicals.gov.auwho.intwikipedia.org In vivo and in vitro studies have identified several other metabolites resulting from the breakdown of TDBPP. These metabolites provide insight into the potential transformation products that could be found in the environment. As the deuterated analogue, this compound is presumed to undergo identical metabolic transformations, yielding deuterated versions of these products, although its primary role is as an analytical tool rather than an environmental contaminant itself. nih.govnih.gov

Identified Metabolites of Tris(2,3-dibromopropyl) phosphate (TDBPP)

Metabolite NameAbbreviationReference
Bis(2,3-dibromopropyl) phosphateBDBPP / Bis-BP industrialchemicals.gov.auwho.int
2-Bromoacrolein (B81055)- who.intnih.gov
2,3-DibromopropanolDBP industrialchemicals.gov.aunih.gov
Bis(2-bromo-2-propenyl) phosphate- who.int
2-Bromo-2-propenyl phosphate- who.int
2-Bromo-2-propenyl-2,3-dibromopropyl phosphate- who.int

Mechanistic Research on the Biological Interactions and Pathways of Bis 2,3 Dibromopropyl Phosphate D10 Analogue

In Vitro Cell Culture Studies for Mechanistic Pathway Elucidation

Studies utilizing in vitro systems have been fundamental in understanding the cellular interactions of TDBPP and its metabolites. While BDBPP-d10 is not the primary agent tested for biological activity, its application as a surrogate standard in analytical methods underpins the accuracy of these mechanistic studies. researchgate.netnih.gov

Receptor Binding and Signaling Pathway Modulation Research

Currently, public domain research has not specifically investigated the receptor binding profile or direct signaling pathway modulation of the BDBPP-d10 analogue itself. Research has focused on the parent compound, TDBPP, and its metabolites like BDBPP. For instance, studies have explored the genotoxic effects of TDBPP, which are mediated by its metabolic activation, a process where BDBPP is a key intermediate. nih.gov The use of deuterated standards is crucial for accurately quantifying these compounds in such test systems. nih.gov

Enzyme Induction and Inhibition Studies (e.g., cytochrome P450-mediated metabolism)

The metabolism of TDBPP to BDBPP is highly dependent on the cytochrome P450 (P450) monooxygenase system. nih.govinchem.orgwho.int In vitro studies using rat liver microsomes have demonstrated that this metabolic conversion is an oxidative process requiring NADPH and oxygen. nih.govinchem.org

Key findings from these enzymatic studies include:

Enzyme Induction: Pre-treatment of rats with P450 inducers like phenobarbital (B1680315) markedly increases the rate of TDBPP metabolism, leading to higher formation rates of BDBPP and bromide ions. nih.govinchem.orgnih.gov

Enzyme Inhibition: The formation of BDBPP and bromide ions from TDBPP is decreased in the presence of P450 inhibitors such as SKF 525-A and metyrapone. nih.gov In contrast, α-naphthoflavone, another P450 modulator, had no significant effect on this specific metabolic step. nih.gov

Metabolic Pathway: The conversion of TDBPP to BDBPP is a crucial activation step. Deuterium (B1214612) isotope studies on the parent TDBPP molecule have shown that oxidation at the C-2 position of the propyl group is a major pathway leading to the formation of BDBPP. nih.gov This pathway is catalyzed by cytochrome P450 and is implicated in the subsequent binding of metabolites to proteins. nih.govnih.gov

The accurate quantification required for these induction and inhibition studies relies on stable isotope dilution methods, for which BDBPP-d10 is an ideal internal standard. researchgate.netnih.gov

Oxidative Stress Induction and Antioxidant Response Research

The metabolic activation of TDBPP is closely linked to the generation of reactive intermediates and oxidative stress. nih.gov The process of oxidative debromination, which occurs alongside BDBPP formation, is a key indicator of this activity. nih.gov Research on related brominated flame retardants demonstrates that they can induce oxidative stress by generating reactive oxygen species (ROS), leading to an imbalance in the cellular antioxidant systems and subsequent apoptosis. nih.govnih.govnih.gov For example, Tris-(2,3-dibromopropyl) isocyanurate has been shown to upregulate oxidative stress markers in mouse hippocampal neurons. nih.gov While direct studies on BDBPP-d10 are absent, the mechanistic pathways of the parent compound suggest that its metabolism contributes to an oxidative cellular environment. The addition of the antioxidant glutathione (B108866) (GSH) to microsomal incubations with TDBPP was found to decrease the covalent binding of metabolites and mutagenicity, indicating a role for antioxidant systems in mitigating toxicity. nih.gov

Gene Expression and Proteomic Alterations (Omics-based research)

Omics-based research has primarily focused on the genotoxicity of TDBPP and its metabolites. TDBPP is known to be mutagenic and causes DNA damage, findings that have been confirmed in various in vitro systems, including Salmonella typhimurium assays and with Chinese hamster lung cells. nih.govwho.int The metabolic activation by the P450 system is essential for this genotoxicity. inchem.org

Key findings related to genetic and proteomic alterations include:

DNA Damage: TDBPP can cause DNA single-strand breaks and unscheduled DNA synthesis in mammalian cells in vitro. nih.govwho.int

Covalent Binding: Metabolites of TDBPP, formed through pathways involving BDBPP, covalently bind to cellular macromolecules like proteins and DNA. nih.govwho.int Oxidation at the C-2 position of TDBPP is strongly implicated in the pathway leading to protein binding. nih.gov

The use of deuterated standards like BDBPP-d10 is essential for accurately quantifying the metabolites responsible for these effects in complex biological matrices during omics analyses. researchgate.netnih.gov

In Vivo Animal Model Research for Mechanistic Insight

In vivo studies in animal models provide a systemic view of the metabolic fate of TDBPP. BDBPP-d10 is used as an analytical surrogate to trace and quantify the formation and distribution of the BDBPP metabolite. researchgate.netnih.gov

Toxicokinetic Research (Absorption, Distribution, Metabolism, Excretion - ADME) focusing on mechanistic parameters and isotopic effects

Following administration of TDBPP to rats, it is rapidly metabolized, and BDBPP is a major and persistent metabolite found in various tissues. who.int

Table 1: In Vivo Toxicokinetic Parameters of Bis(2,3-dibromopropyl) Phosphate (B84403) (BDBPP) after TDBPP Administration in Rats

Parameter Observation Source
Absorption & Metabolism TDBPP is rapidly metabolized. BDBPP is a major metabolite detected in plasma as early as 5 minutes post-dosing. who.int
Distribution BDBPP is the major component found in blood, lung, muscle, and fat. Significant retention of metabolites, including BDBPP, is observed in the kidney five days after dosing. who.int
Metabolite Formation In vivo studies confirm the formation of BDBPP from TDBPP. Plasma concentrations of BDBPP are a key metric in toxicokinetic analysis. nih.gov
Elimination BDBPP shows a biphasic elimination from plasma with half-lives of 6 and 36 hours. who.int

| Excretion | BDBPP is identified as a urinary metabolite. | who.int |

Isotopic Effects:

Kinetic isotope effect studies, where deuterium is substituted at specific positions on the TDBPP molecule, have been crucial for understanding its metabolic activation. These studies provide direct mechanistic insights into the enzymatic processes.

Metabolite Formation: Substituting TDBPP with deuterium at the C-2 or C-3 position significantly decreased the plasma concentration of the BDBPP metabolite in rats. nih.gov This demonstrates that the breaking of a C-H bond at these positions is a rate-determining step in the P450-mediated formation of BDBPP. nih.govnih.gov

Covalent Binding: The same deuterium substitutions (at C-2 and C-3) dramatically reduced the extent of covalent binding of TDBPP metabolites to kidney proteins by over 80%. nih.gov This directly links the formation of BDBPP via these specific oxidative pathways to the generation of reactive intermediates that bind to tissues. nih.gov

DNA Damage: Renal DNA damage was significantly decreased when deuterium-substituted TDBPP was administered, correlating with the reduction in BDBPP plasma levels. nih.gov In contrast, when a deuterated analogue of BDBPP itself was administered, it did not show a decrease in renal DNA damage, suggesting that the critical activation step involving the isotope effect occurs in the conversion of TDBPP to BDBPP. nih.gov

Table 2: Isotopic Effects of Deuterium Substitution on TDBPP Metabolism In Vivo

Deuterium Position on TDBPP Effect on BDBPP Plasma Concentration Effect on Renal Covalent Binding Source
Carbon-2 48% decrease 82% decrease nih.gov

| Carbon-3 | 57% decrease | 84% decrease | nih.gov |

These findings underscore that while BDBPP-d10 is an analytical tool, the study of isotope effects is a powerful technique for dissecting the specific metabolic pathways and toxic mechanisms of its parent compounds. nih.govnih.gov

Metabolomic Profiling of Deuterated and Non-Deuterated Analytes in Biological Systems

Metabolomic profiling is a powerful technique used to identify and quantify small-molecule metabolites in biological samples, providing a snapshot of the physiological state of a cell or organism. In the context of xenobiotic exposure, it helps in understanding the biotransformation of parent compounds into various metabolites. Deuterated standards, such as Bis(2,3-dibromopropyl) Phosphate-d10, are indispensable tools in these analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov They are used as surrogate or internal standards to ensure the accurate and sensitive quantification of their non-deuterated counterparts in complex biological matrices. medchemexpress.comnih.gov

The use of deuterated standards helps to correct for matrix effects and variations in sample preparation and instrument response, leading to more reliable data. nih.gov For instance, in studies analyzing the metabolites of Tris-BP in zebrafish, deuterated analogues of both the parent compound and its metabolites, including a deuterated version of Bis(1,3-dichloro-2-propyl) phosphate (d10-BDCPP) which is structurally similar to BDBPP-d10, were used as internal standards to quantify the uptake and metabolism of the flame retardant. inchem.orgwho.int

Table 1: Representative Data from Metabolomic Analysis using Deuterated Standards This table is a representative illustration of data generated in metabolomic studies and is not from a specific cited study.

AnalyteConcentration in Tissue (ng/g)Internal Standard UsedRecovery (%)
Tris(2,3-dibromopropyl) phosphate (Tris-BP)15.2Tris(2,3-dibromopropyl) phosphate-d1598.5
Bis(2,3-dibromopropyl) phosphate (Bis-BP)45.8This compound101.2
2,3-dibromopropanol5.12,3-dibromopropanol-d595.7

Histopathological and Ultrastructural Investigations for Cellular and Tissue-Level Changes (mechanistic, not clinical outcome)

Studies on the non-deuterated Bis(2,3-dibromopropyl) phosphate have revealed significant histopathological changes in various organs. Long-term dietary administration of the magnesium salt of Bis-BP to Wistar rats induced a high incidence of tumors in the digestive system. These included papillomas and adenocarcinomas of the tongue, esophagus, and forestomach, as well as adenocarcinomas of the intestine and hepatocellular adenomas and carcinomas. Pre-terminal mortalities were associated with an increased incidence of these tumors.

The kidney is another primary target organ for the toxicity of brominated flame retardants like Tris-BP and its metabolites. Animal studies have demonstrated that exposure leads to benign and malignant tumors in the kidneys of both rats and mice. The covalent binding of metabolites to kidney proteins is a key mechanistic step in this process. inchem.org While specific histopathological studies on the d10 analogue are not available, it is plausible that it could elicit similar cellular and tissue-level changes due to its structural similarity to the parent compound. However, without direct experimental evidence, this remains an extrapolation.

Comparative Mechanistic Studies with Parent Compound and Related Brominated Organophosphates

Comparative studies using deuterated analogues of Tris-BP have been instrumental in deciphering its metabolic activation pathways. The primary mechanism of toxicity for many organophosphates involves the inhibition of acetylcholinesterase; however, for brominated flame retardants, other mechanisms are also significant.

Research has shown that the metabolism of Tris-BP can proceed via two main pathways: cytochrome P450-mediated oxidation and glutathione S-transferase (GSH S-transferase)-mediated metabolism. A study using completely deuterated Tris-BP (D15-Tris-BP) in an isolated perfused rat liver system demonstrated a significant decrease in the formation of a marker metabolite for the cytochrome P450 pathway, while the GSH S-transferase pathway was unaffected. This finding, coupled with the observed decrease in genotoxicity of the deuterated compound, strongly suggests that the cytochrome P450-mediated metabolism is responsible for the genotoxic effects of Tris-BP.

Further investigations using Tris-BP analogues with deuterium substituted at specific carbon atoms (C-2 or C-3) revealed that this substitution decreased the formation of Bis-BP and reduced the extent of renal covalent protein binding and DNA damage. inchem.org In contrast, deuteration of Bis-BP itself did not show a decrease in the severity of renal DNA damage, suggesting that the crucial metabolic activation step occurs in the conversion of Tris-BP to Bis-BP. inchem.org The formation of the potent mutagen 2-bromoacrolein (B81055) from Tris-BP was also significantly decreased by deuterium substitution at the terminal carbon atoms (C-3), indicating that oxidative dehalogenation at this position is a key step.

These studies highlight the "deuterium isotope effect," where the replacement of hydrogen with the heavier deuterium isotope slows down the rate of chemical reactions involving the breaking of the carbon-hydrogen bond. This has been a valuable tool in mechanistic toxicology.

Table 2: Summary of Comparative Mechanistic Findings from Deuterated Analogue Studies

Compound/AnalogueKey Mechanistic FindingPrimary Metabolic Pathway ImplicatedReference
Tris(2,3-dibromopropyl) phosphate (Tris-BP)Metabolized to the genotoxic metabolite Bis-BP and the potent mutagen 2-bromoacrolein.Cytochrome P450-mediated oxidation inchem.org
Deuterated Tris-BP (D15 and site-specific)Decreased formation of Bis-BP, reduced covalent binding to kidney proteins, and lower genotoxicity.Demonstrates the importance of C-H bond cleavage in the activation by Cytochrome P450. inchem.org
Deuterated Bis-BPDid not show a decrease in renal DNA damage compared to unlabeled Bis-BP.Suggests that Bis-BP is a proximate carcinogen and its further metabolism to a reactive intermediate does not involve C-H bond cleavage at the deuterated positions. inchem.org
Other Brominated OrganophosphatesCan divert neural stem cell differentiation towards glia over neurons, a hallmark of developmental neurotoxicity.Multiple mechanisms beyond acetylcholinesterase inhibition.

Synthesis and Isotopic Labeling Research of Bis 2,3 Dibromopropyl Phosphate D10

Advanced Synthetic Routes and Strategies for Deuterium (B1214612) Incorporation

The precise synthesis of Bis(2,3-dibromopropyl) Phosphate-d10 is paramount to its function as an analytical standard. While specific proprietary methods for its commercial synthesis are not publicly detailed, the general principles of deuterium labeling for organophosphate esters involve several advanced strategies. These strategies are designed to introduce deuterium atoms at specific, non-exchangeable positions within the molecule to ensure the stability of the label during analytical procedures.

One common approach involves the use of a deuterated starting material. For BDBPP-d10, this would likely involve starting with a deuterated propanol (B110389) derivative. A plausible synthetic route could begin with the bromination of a deuterated allyl alcohol or glycerol (B35011) precursor. The resulting deuterated 2,3-dibromopropanol can then be reacted with a phosphorylating agent, such as phosphorus oxychloride (POCl3), in a controlled stoichiometric ratio to yield the desired bis-substituted phosphate (B84403) ester.

Another advanced strategy for deuterium incorporation is through catalytic H-D exchange reactions. nih.gov For instance, a heterogeneous catalysis system using a palladium catalyst (e.g., Pd/C) with an in-situ generation of deuterium gas from heavy water (D2O) and a reducing agent like aluminum powder has been shown to be effective for the selective deuteration of various organic compounds. nih.gov This method offers an environmentally benign alternative to using pressurized deuterium gas and can achieve high levels of deuterium incorporation at specific molecular sites. nih.gov The choice of catalyst and reaction conditions is crucial to direct the deuterium exchange to the desired carbon atoms and prevent unwanted side reactions.

The development of photoredox-mediated hydrogen atom transfer (HAT) protocols also presents a modern approach for the selective deuteration of C-H bonds. researchgate.net These methods often utilize isotopically labeled water as the deuterium source and can be highly selective for specific positions within a molecule, which is a desirable feature for creating robust internal standards. researchgate.net

Purity Assessment and Isotopic Enrichment Analysis of Synthesized Analogues

The utility of BDBPP-d10 as an internal standard is fundamentally dependent on its chemical purity and the precise knowledge of its isotopic enrichment. Therefore, rigorous analytical characterization is a critical step following synthesis. A combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy is typically employed for this purpose. rsc.orgrsc.org

Chemical Purity: The chemical purity of the synthesized BDBPP-d10 is assessed to ensure that no significant impurities could interfere with its use as a standard. Techniques such as gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS) are used to separate and identify any non-target compounds. The percentage of chemical purity is determined by comparing the peak area of the target compound to the total area of all detected peaks.

Isotopic Enrichment: Isotopic enrichment analysis confirms the percentage of molecules that have been successfully labeled with the desired number of deuterium atoms. High-resolution mass spectrometry is a primary tool for this analysis. nih.gov By examining the mass-to-charge ratio (m/z) of the molecular ions, analysts can distinguish between the fully deuterated (d10), partially deuterated (d1-d9), and non-deuterated (d0) species. rsc.org The relative abundance of these isotopic ions is used to calculate the percentage of isotopic purity. rsc.orgrsc.org

NMR spectroscopy, particularly ¹H NMR and ²H NMR, provides complementary information. ¹H NMR can be used to confirm the positions of any remaining protons, while ²H NMR directly detects the deuterium nuclei, confirming the locations of the deuterium labels. rsc.org This structural confirmation is vital to ensure the label is in a stable position.

A certificate of analysis for a commercial standard of BDBPP-d10 would typically include the data presented in the table below.

ParameterTypical SpecificationAnalytical Method
Chemical Purity >98%GC-MS, LC-MS
Isotopic Purity (d10) >99%HR-MS
Isotopic Distribution d0 <0.5%, d1-d9 <0.5%HR-MS
Structural Confirmation Conforms to structure¹H NMR, ¹³C NMR, ²H NMR

Applications of Deuterated Analogues in Isotope Tracing and Environmental Tracer Studies

The primary application of this compound is as a surrogate standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of BDBPP in various environmental and biological samples. researchgate.netnih.gov IDMS is a powerful analytical technique that corrects for sample matrix effects and variations in instrument response, leading to highly accurate and precise measurements. oup.com In a typical analysis, a known amount of BDBPP-d10 is added to a sample before extraction and cleanup. The ratio of the native analyte to the labeled standard is then measured by GC-MS. Since the labeled standard behaves almost identically to the native compound throughout the analytical process, any losses during sample preparation will affect both equally, allowing for accurate quantification. nih.gov

A study on the analysis of BDBPP in textile products highlights the use of BDBPP-d10 as a surrogate standard in a GC-MS based method. researchgate.netnih.gov The method demonstrated good performance, as detailed in the table below.

Analytical ParameterResult
Calibration Curve Range 0.5-8.0 µg/mL
Detection Limit (for methylated BDBPP) 0.05 µg/g
Recoveries in Curtain Material 66-108%
Relative Standard Deviations 1.2-10.2%

Beyond its role as an analytical standard, deuterated analogues like BDBPP-d10 have significant potential in isotope tracing and environmental fate studies. cdc.gov While specific environmental tracer studies for BDBPP-d10 are not extensively documented in public literature, the principles of using isotopically labeled compounds for such purposes are well-established. cdc.govnih.gov

For instance, studies on the related compound, tris(2,3-dibromopropyl) phosphate (Tris-BP), have utilized deuterated analogues (D15-Tris-BP) to investigate its metabolic pathways. nih.govnih.gov These studies have shown that deuterium substitution can significantly affect the rate of metabolism, providing insights into the mechanisms of biotransformation and toxicity. nih.govnih.govnih.gov Similarly, BDBPP-d10 could be used in controlled laboratory experiments to track the degradation, transport, and partitioning of BDBPP in different environmental compartments such as soil, water, and sediment. This would provide crucial data for environmental risk assessments. cdc.gov

Future Research Directions and Research Gaps for Bis 2,3 Dibromopropyl Phosphate D10

Development of Novel Non-Targeted Analytical Screening Methodologies

A significant research gap exists in the comprehensive identification of all metabolites and degradation products of TDBPP in complex environmental samples. Current targeted analytical methods, which rely on standards like BDBPP-d10 for the quantification of known compounds, may overlook novel or unexpected breakdown products. acs.org

Future research must focus on developing and validating non-targeted and suspect screening methodologies, primarily using high-resolution mass spectrometry (HRMS). acs.org In this context, BDBPP-d10 is crucial for method development and quality control. It can be used to confirm the chromatographic retention times and mass spectral fragmentation patterns of the BDBPP metabolite within a complex mixture, thereby anchoring the non-targeted search.

A key research direction is the creation of comprehensive spectral libraries for organophosphate flame retardants and their metabolites. BDBPP-d10 would be a foundational entry in such a library, providing a benchmark for the identification of BDBPP and similar brominated diester phosphates. This would enable laboratories to screen for a wider range of TDBPP-related compounds, even without individual analytical standards for each one.

Table 1: Comparison of Analytical Screening Approaches

Feature Targeted Analysis Non-Targeted Screening
Primary Goal Quantify known compounds Identify all detectable compounds
Requirement for Standards Essential for every analyte Not required for initial detection
Role of BDBPP-d10 Surrogate/Internal standard for BDBPP quantification nih.govresearchgate.net Confirmatory standard, library entry
Data Processing Peak integration at specific m/z Full scan data mining, feature detection
Key Research Gap Limited to pre-selected analytes Compound identification, lack of standards

Advanced Mechanistic Modeling and Computational Chemistry Approaches

Understanding the metabolic and degradation pathways of TDBPP is critical for predicting its environmental fate and persistence. While BDBPP is known to be a major metabolite, the precise biochemical and abiotic mechanisms are not fully elucidated. inchem.org Computational chemistry and mechanistic modeling offer a pathway to fill these knowledge gaps.

Future research should employ quantum chemical calculations and molecular docking simulations to model the interaction of TDBPP with metabolic enzymes, such as cytochrome P450 oxidases, and to predict degradation pathways under various environmental conditions. acs.org These models can predict the formation energies of various potential metabolites, including BDBPP, and other oxidized or debrominated products. While BDBPP-d10 itself is not the subject of the modeling, it is the essential tool to experimentally validate the model's predictions. By accurately quantifying the formation of BDBPP in laboratory degradation or metabolism studies, researchers can confirm the accuracy of the computational models. acs.orgmdpi.com

A specific research gap is the lack of validated quantitative structure-activity relationship (QSAR) models for this class of brominated organophosphates. mdpi.com Developing these models would allow for the prediction of the environmental behavior of similar compounds. Data generated using BDBPP-d10 for accurate quantification of metabolites is essential for building the robust datasets needed to train and validate such predictive models.

Long-Term Environmental Monitoring and Source Apportionment Research

Although TDBPP has been banned or restricted in many applications for decades, it is still detected in the environment, including in remote locations like the Arctic. healthvermont.govnih.govresearchgate.net This suggests its persistence and potential for long-range transport or continued release from older products. mdpi.com However, long-term monitoring programs that specifically track the concentration of its metabolite, BDBPP, are scarce.

A major future research direction is the establishment of global, long-term monitoring programs for TDBPP and its key metabolites in various environmental compartments, including water, sediment, dust, and biota. mdpi.comresearchgate.net Such programs are impossible to conduct with high fidelity without the use of deuterated internal standards like BDBPP-d10 to correct for matrix effects and variations in instrument response, ensuring data is comparable across decades and continents.

Furthermore, there is a research gap in source apportionment for these compounds. It is often unclear whether the presence of BDBPP in the environment is due to the degradation of TDBPP or if BDBPP was itself used in some commercial products. inchem.org High-precision, isotope-dilution mass spectrometry using BDBPP-d10 can provide the accurate concentration data needed for advanced source apportionment models, helping to distinguish between historical and ongoing sources of contamination.

Table 2: Key Matrices for Future Long-Term Monitoring

Environmental Compartment Rationale for Monitoring Role of BDBPP-d10
Indoor Dust Primary pathway for human exposure. healthvermont.govresearchgate.net Accurate quantification for exposure assessment.
Wastewater & Sewage Sludge Indicates community-level usage and disposal. healthvermont.gov Quantification for mass balance and fate models.
River & Marine Sediments Acts as a long-term sink for persistent pollutants. nih.gov Enables historical trend analysis of contamination.
Aquatic and Terrestrial Biota Reveals potential for bioaccumulation. researchgate.net Crucial for food web and bioaccumulation studies.
Arctic Air & Water Monitors long-range environmental transport. nih.govresearchgate.net Provides high-quality data for atmospheric models.

Interdisciplinary Research Integrating Analytical, Environmental, and Mechanistic Biological Disciplines

Addressing the environmental challenge of legacy flame retardants requires a holistic, interdisciplinary approach. Research gaps often exist at the intersection of different scientific fields. For example, environmental scientists may detect BDBPP in a sensitive ecosystem, but without robust analytical chemistry and toxicology, the significance of this finding is unclear. researchgate.net

Future research must foster greater integration between analytical chemists developing precise methods, environmental scientists conducting monitoring, and biologists investigating metabolic pathways. researchgate.netnih.gov BDBPP-d10 is a key enabling tool in this integration. It allows analytical chemists to provide highly accurate and reliable quantitative data, which is the foundation for:

Environmental Fate Models: Predicting how BDBPP moves through and persists in ecosystems.

Exposure Assessments: Calculating human and wildlife exposure levels with greater certainty.

In Vitro and In Vivo Studies: Accurately measuring the rate of TDBPP metabolism to BDBPP, linking exposure to biological outcomes.

A critical research direction is to link concentrations of BDBPP measured in the environment (using BDBPP-d10) directly to specific biological endpoints in exposed organisms. This requires collaborative studies that combine field sampling, advanced analytical quantification, and laboratory-based toxicological assays to build a comprehensive picture of the risk posed by the parent compound, TDBPP.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the isotopic purity and stability of Bis(2,3-dibromopropyl) Phosphate-d10 in deuterated synthesis?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy, specifically 2H^2H-NMR, to confirm deuterium incorporation and isotopic purity. Pair with high-resolution mass spectrometry (HRMS) to validate molecular mass and isotopic distribution. For stability assessment, conduct accelerated degradation studies under varying temperatures (e.g., 25°C, 40°C) and humidity levels, monitoring degradation products via liquid chromatography-mass spectrometry (LC-MS) .

Q. How should researchers safely handle and store this compound to minimize degradation and exposure risks?

  • Methodology : Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C. Conduct all manipulations in a fume hood with personal protective equipment (PPE: nitrile gloves, lab coat, safety goggles). Use secondary containment trays to prevent accidental spills. Regularly validate storage conditions using Fourier-transform infrared spectroscopy (FTIR) to detect hydrolytic byproducts (e.g., free bromides) .

Q. What are the critical parameters for optimizing the synthesis of this compound to ensure high deuterium retention?

  • Methodology : Use deuterated solvents (e.g., D2_2O, deuterated THF) to minimize proton exchange. Control reaction temperature (20–25°C) and pH (neutral to slightly acidic) to reduce H/D scrambling. Monitor reaction progress via thin-layer chromatography (TLC) with deuterium-compatible visualization agents (e.g., iodine vapor). Post-synthesis, employ centrifugal partition chromatography (CPC) for purification to avoid silica gel-induced isotopic dilution .

Advanced Research Questions

Q. How can factorial design be applied to resolve contradictions in reaction yield and isotopic purity during deuterated phosphate synthesis?

  • Methodology : Implement a 2k^k factorial design to evaluate interactions between variables (e.g., solvent deuteration level, catalyst loading, reaction time). For example, test low vs. high catalyst loading (5% vs. 15%) and short vs. long reaction times (6h vs. 24h). Analyze variance (ANOVA) to identify dominant factors affecting yield-purity trade-offs. Use response surface methodology (RSM) to optimize conditions for both parameters .

Q. What strategies are effective for reconciling discrepancies between computational predictions and experimental data on the environmental persistence of this compound?

  • Methodology : Combine density functional theory (DFT) calculations with experimental hydrolysis studies. Compare predicted degradation pathways (e.g., hydrolytic cleavage of P-O bonds) with LC-MS/MS data from simulated environmental matrices (e.g., aqueous buffers at pH 4–9). Validate using isotopically labeled tracers to track debromination and phosphate release. Cross-reference findings with atmospheric chemistry models (e.g., gas-phase oxidation rates) to refine predictive algorithms .

Q. How can membrane separation technologies improve the purification of this compound from brominated byproducts?

  • Methodology : Utilize nanofiltration membranes with molecular weight cut-offs (MWCO) of 300–500 Da to separate target compounds from lower-MW brominated impurities (e.g., 2,3-dibromopropanol). Optimize transmembrane pressure (3–5 bar) and solvent composition (e.g., acetone/water mixtures) to enhance selectivity. Validate purity using size-exclusion chromatography (SEC) coupled with inductively coupled plasma mass spectrometry (ICP-MS) for bromine quantification .

Q. What theoretical frameworks guide the design of experiments to assess the neurotoxic potential of this compound in in vitro models?

  • Methodology : Apply the adverse outcome pathway (AOP) framework, linking molecular initiating events (e.g., acetylcholinesterase inhibition) to organ-level effects. Use SH-SY5Y neuronal cells exposed to 0.1–100 µM concentrations. Measure reactive oxygen species (ROS) via fluorescence probes (e.g., DCFH-DA) and mitochondrial dysfunction via JC-1 staining. Correlate with transcriptomic data (RNA-seq) to identify dysregulated pathways (e.g., oxidative phosphorylation) .

Methodological Considerations for Data Interpretation

  • Handling Data Contradictions : When isotopic labeling results conflict with spectral data (e.g., unexpected 1H^1H-NMR signals), perform deuterium exchange experiments in D2_2O to confirm labile protons. Use tandem MS/MS fragmentation to distinguish isotopic clusters from co-eluting contaminants .
  • Replicability Challenges : Pre-treat deuterated solvents with molecular sieves to minimize residual moisture. Document batch-specific variations in deuterium content (e.g., via QC certificates from suppliers) and include these as covariates in statistical models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.